Estriol sodium succinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

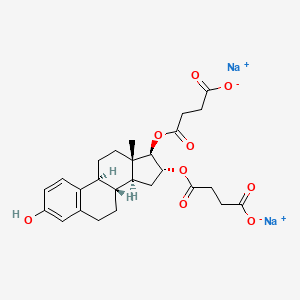

Estriol sodium succinate is a useful research compound. Its molecular formula is C26H30Na2O9 and its molecular weight is 532.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medical Uses

Hormone Replacement Therapy

Estriol sodium succinate is employed in the treatment of menopausal symptoms such as:

- Hot Flashes : Clinical studies indicate significant relief from vasomotor symptoms.

- Vaginal Atrophy : It is effective in alleviating dryness and discomfort associated with vaginal atrophy.

- Osteoporosis Prevention : this compound has been shown to help maintain bone density in postmenopausal women, reducing the risk of osteoporosis .

Dosage Forms

The compound is available in various forms, including:

| Formulation Type | Dosage |

|---|---|

| Oral Tablets | 2 mg, 4 mg |

| Vaginal Cream | 0.1% |

| Injectable Solution | 20 mg vial |

Pharmacological Profile

This compound acts as a prodrug that is converted to estriol in the liver. It is characterized by a slower absorption rate compared to other estrogens, making it a longer-acting option for estrogen therapy. The pharmacokinetics reveal that after a single oral dose, peak estriol levels are reached within 12 hours, with continued administration leading to increased plasma levels .

Clinical Studies

A notable five-year prospective study involving 911 menopausal women demonstrated the efficacy of this compound in managing climacteric complaints. The study found:

- Effectiveness : Significant improvement in menopausal symptoms with minimal side effects.

- Safety Profile : Rare serious side effects were reported, including isolated cases of thrombosis and cancers, which were not definitively linked to the treatment .

Another study explored its potential in treating autoimmune conditions like multiple sclerosis, although development for this indication was eventually halted due to insufficient effectiveness .

Additional Applications

Topical Use for Skin Health

Recent research has investigated the use of this compound in topical formulations aimed at enhancing skin quality and reducing signs of aging. A clinical study assessed a 0.3% estriol topical cream's efficacy, indicating promising results for facial rejuvenation .

Intravaginal Administration

For treating atrophic vaginitis, this compound can be administered intravaginally, providing localized relief from symptoms without systemic effects. The typical dosage ranges from 0.5 mg to 2 mg daily .

Case Studies and Research Findings

- Menopausal Symptom Relief : A five-year study showed that patients experienced significant relief from hot flashes and vaginal dryness with daily doses ranging from 2 to 12 mg of this compound.

- Bone Health Improvement : Research indicated that estrogen replacement therapy with estriol significantly improved bone mineral density and endothelial function in elderly women over a 30-week period .

- Autoimmune Disease Potential : Initial trials indicated potential benefits for patients with relapsing forms of multiple sclerosis, although further research is needed to validate these findings .

特性

CAS番号 |

113-22-4 |

|---|---|

分子式 |

C26H30Na2O9 |

分子量 |

532.5 g/mol |

IUPAC名 |

disodium;4-[[(8R,9S,13S,14S,16R,17R)-17-(3-carboxylatopropanoyloxy)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-4-oxobutanoate |

InChI |

InChI=1S/C26H32O9.2Na/c1-26-11-10-17-16-5-3-15(27)12-14(16)2-4-18(17)19(26)13-20(34-23(32)8-6-21(28)29)25(26)35-24(33)9-7-22(30)31;;/h3,5,12,17-20,25,27H,2,4,6-11,13H2,1H3,(H,28,29)(H,30,31);;/q;2*+1/p-2/t17-,18-,19+,20-,25+,26+;;/m1../s1 |

InChIキー |

WHMFJWUAHROXHB-KQAQVGESSA-L |

SMILES |

CC12CCC3C(C1CC(C2OC(=O)CCC(=O)[O-])OC(=O)CCC(=O)[O-])CCC4=C3C=CC(=C4)O.[Na+].[Na+] |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2OC(=O)CCC(=O)[O-])OC(=O)CCC(=O)[O-])CCC4=C3C=CC(=C4)O.[Na+].[Na+] |

正規SMILES |

CC12CCC3C(C1CC(C2OC(=O)CCC(=O)[O-])OC(=O)CCC(=O)[O-])CCC4=C3C=CC(=C4)O.[Na+].[Na+] |

関連するCAS |

514-68-1 (Parent) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。